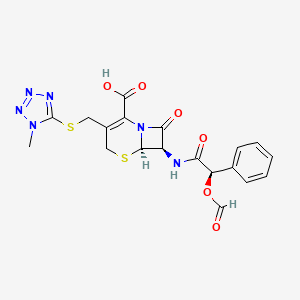
O-Formylcefamandole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-formylcefamandole(1-) is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of this compound. It is a conjugate base of an this compound.
Cefamandole Nafate is the sodium salt form of cefamandole formyl ester. Cefamandole nafate is a pro-drug that is hydrolyzed by plasma esterases to produce cefamandole, a semi-synthetic beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefamandole binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Scientific Research Applications
Quality Control of Traditional Herbal Prescriptions
O-Formylcefamandole, a derivative of cefamandole, may not have direct applications in scientific research, but related compounds and methodologies can be applied for quality control in traditional medicine. For instance, in the study of traditional herbal prescription Oncheong-eum (OCE), analytical methods involving high-performance liquid chromatography were developed for quality control using various components, although this compound was not specifically mentioned (Seo & Shin, 2022).
Investigating Detoxification Mechanisms
Studies involving formic acid, which is structurally similar to this compound, have been used to understand detoxification mechanisms in organisms. For example, research on honey bees and varroa mites explored transcriptomic changes under formic acid exposure, shedding light on detoxification processes (Genath et al., 2020).
Clinical Research Informatics
The broader field of clinical research, where drugs like this compound are tested, benefits from informatics tools. The Ontology of Clinical Research (OCRe) serves as a foundational informatics tool for designing and analyzing human studies, contributing to the scientific process of drug research (Sim et al., 2014).
Ocular Pharmacokinetics and Drug Delivery Challenges
Research in ocular pharmacokinetics, crucial for drugs like this compound, highlights the challenges in delivering therapeutic agents to the eye. This area of study is essential for developing effective ocular drugs (Urtti, 2006).
Drug Discovery Evolution
The evolution of drug discovery, which includes the development of drugs like this compound, has been significantly influenced by advancements in molecular biology and genomic sciences (Drews, 2000).
Automated Feedback in Clinical Studies
Tools like 'formr', used in clinical research, automate feedback generation and support complex longitudinal studies. Such tools are vital for clinical trials involving drugs such as this compound (Arslan, Walther, & Tata, 2019).
Role of Formyl Peptide Receptors in Bone Research
Studies on formyl peptide receptors (FPR), which interact with molecules like this compound, are crucial in understanding the pathogenesis of musculoskeletal disorders. These studies contribute to the knowledge of drug interactions and potential therapeutic roles (Lantieri et al., 2022).
Properties
CAS No. |
57268-80-1 |
|---|---|
Molecular Formula |
C19H17N6O6S2- |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30)/p-1/t12-,14-,17-/m1/s1 |
InChI Key |
RRJHESVQVSRQEX-SUYBPPKGSA-M |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)[O-] |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-] |
| 57268-80-1 42540-40-9 |
|
Pictograms |
Irritant; Health Hazard |
Synonyms |
cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


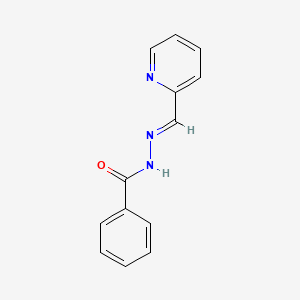
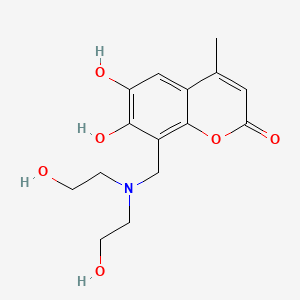
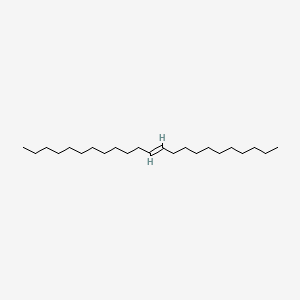
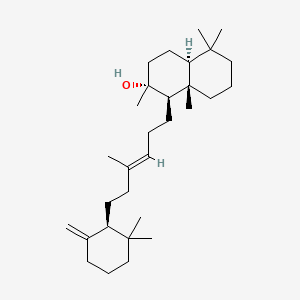
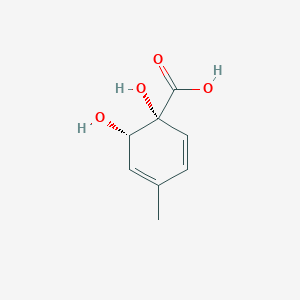

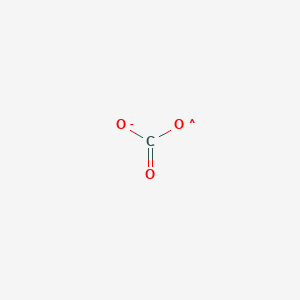
![3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B1239036.png)
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1239037.png)
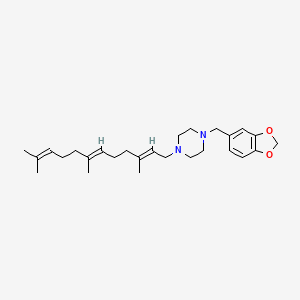
![[1-amino-4-[5-(2-amino-2-carboxyethyl)-1H-imidazol-2-yl]-1-oxobutan-2-yl]-trimethylazanium](/img/structure/B1239046.png)
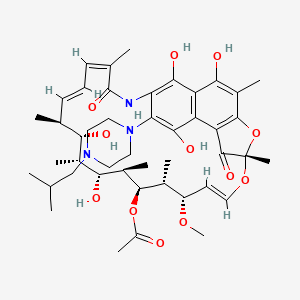
![(2S,3S,4R,5S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-[hydroxy-[hydroxy-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl]oxyphosphoryl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1239048.png)
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1239050.png)
